molecular formula C61H88N16O14 B549306 Leuprolide acetate CAS No. 74381-53-6

Leuprolide acetate

Katalognummer: B549306
CAS-Nummer: 74381-53-6
Molekulargewicht: 1269.4 g/mol
InChI-Schlüssel: RGLRXNKKBLIBQS-LSTPZILBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale SPPS. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

Leuprolide acetate is synthesized via solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. Key steps include:

Solution-Phase Amidation

  • C-terminal modification : The deprotected precursor (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-OH) reacts with ethylamine in water/DMF using coupling reagents (e.g., HBTU) to form leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) .
  • Side-chain deprotection : Catalytic hydrogenation or acidic treatment removes protective groups (e.g., benzyl, trityl) .

Table 1: Key Reaction Conditions in Synthesis

StepReagents/ConditionsYield/PuritySource
Resin cleavageTFA (80-95%), H₂O, TIS (2-5%)>90% efficiency
C-terminal amidationEthylamine, HBTU, DIEA (pH 8-9)89% yield
DeprotectionPd/C, H₂ (1-3 atm) or TFA/EDT/TIS (95:2.5:2.5)95-99% purity

Degradation Pathways

This compound undergoes hydrolysis, oxidation, and deamidation under specific conditions:

  • Hydrolysis : Acidic conditions (pH < 3) cleave peptide bonds, producing fragments like acetyl-leuprolide (retention time: 1.5 min) . Alkaline conditions (pH > 8) promote β-elimination at serine residues .
  • Oxidation : Methionine and tryptophan residues are susceptible to peroxides, forming sulfoxides and diketopiperazines .
  • Deamidation : Glutamine and asparagine residues undergo pH-dependent deamidation, generating isoaspartate derivatives .

Table 2: Degradation Products and Acceptance Criteria

Degradation ProductRetention Time (min)Maximum Allowable LevelSource
Acetyl-leuprolide1.5≤1.0%
D-His-leuprolide0.9≤0.5%
L-Leu⁶-leuprolide1.2≤0.5%
Total impurities≤2.5%

Stability and Reactivity

  • pH dependence : this compound is stable at pH 4-6 but degrades rapidly outside this range .
  • Temperature effects : Storage at 25°C for 24 months results in ≤2% degradation, while 40°C accelerates degradation to 5-7% .
  • Photooxidation : Exposure to UV light (254 nm) increases oxidation products by 3-5% .

Table 3: Stability Under Accelerated Conditions

ConditionDegradation Rate (%)Key DegradantsSource
40°C/75% RH, 6 months5.2Oxidized tryptophan
0.1N HCl, 1 hour12.4Hydrolyzed peptides
0.1N NaOH, 1 hour18.9β-elimination products

Analytical Characterization

  • HPLC methods : USP specifies a reverse-phase C18 column with UV detection at 220 nm for quantifying leuprolide (retention time: 41-49 min) .
  • Amino acid analysis : Hydrolysis with 6N HCl (110°C, 24 hours) confirms stoichiometry (1.8-2.2 moles leucine per mole peptide) .

Pharmacokinetic Interactions

This compound is metabolized by peptidases into fragments (e.g., pentapeptide Metabolite I) without cytochrome P-450 involvement .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Leuprolide acetate is approved for several medical conditions, including:

  • Prostate Cancer : Used as a palliative treatment to lower testosterone levels, thereby inhibiting the growth of androgen-sensitive prostate cancer cells .
  • Endometriosis : Helps reduce endometriotic lesions and alleviate pelvic pain. It is typically administered for up to six months .
  • Uterine Fibroids : Effective in reducing fibroid size and associated symptoms, often used preoperatively to minimize bleeding .
  • Central Precocious Puberty : Slows the progression of secondary sexual characteristics in children, allowing for appropriate development and increased adult height potential .
  • In Vitro Fertilization : Utilized to suppress premature ovulation during assisted reproductive techniques .

Emerging Applications

Recent studies have explored additional potential uses for this compound:

  • Alzheimer's Disease : Investigational studies suggest it may have a role in modulating brain function due to GnRH receptor presence in non-reproductive tissues .
  • Polycystic Ovary Syndrome : Being tested for its efficacy in managing symptoms associated with this condition .
  • Functional Bowel Disease and Short Stature : Ongoing research is assessing its impact on these disorders .

Treatment of Recurrent Granulosa Cell Tumors

A retrospective cohort study evaluated the effectiveness of this compound in patients with recurrent granulosa cell tumors. Key findings include:

  • Patient Demographics : Sixty-two patients received 78 treatment courses.
  • Clinical Benefit Rate : The 6-month clinical benefit rate was 66%, indicating significant therapeutic potential.
  • Progression-Free Survival : Comparable to traditional chemotherapy, with a median progression-free survival of 10.3 months for this compound .

Leuprolide-Induced Complications

A case report highlighted adverse effects associated with this compound administration, including necrotic skin ulceration following multiple intramuscular injections. This underscores the importance of monitoring for potential side effects during treatment .

Pharmacokinetics and Pharmacodynamics

This compound exhibits strong pharmacological properties, including:

  • Potency : Approximately 100 times more potent than natural GnRH in stimulating luteinizing hormone release.
  • Administration Forms : Available as depot injections that provide sustained release over extended periods, enhancing compliance and effectiveness .

Safety Profile

The safety profile of this compound has been well-documented across various studies:

  • Adverse Effects : Commonly reported adverse effects include injection site reactions and hormonal changes, though severe complications are rare .
  • Long-term Use Considerations : Monitoring is essential, especially in prolonged treatments due to potential impacts on bone density and metabolic parameters .

Wirkmechanismus

Leuprolide acetate acts as a GnRH receptor agonist. Upon binding to the GnRH receptors in the pituitary gland, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). prolonged activation leads to downregulation of these receptors, resulting in decreased secretion of LH and FSH. This ultimately reduces the production of sex hormones such as testosterone and estradiol .

Vergleich Mit ähnlichen Verbindungen

Leuprolide acetate is often compared with other GnRH analogs such as:

    Goserelin: Another GnRH agonist used for similar indications but with different administration routes and dosing schedules.

    Triptorelin: Similar in function but may have different pharmacokinetic properties.

    Nafarelin: Used primarily for endometriosis and central precocious puberty, with a nasal spray administration route.

Uniqueness: this compound is unique in its widespread use and availability in various formulations, including depot injections that provide sustained release over several months .

Biologische Aktivität

Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that exhibits a wide range of biological activities, primarily through its action as a potent GnRH receptor agonist. This article explores its mechanisms of action, clinical applications, and emerging research findings, supported by data tables and case studies.

This compound functions by binding to the GnRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, ultimately suppressing the release of these gonadotropins and reducing the production of sex steroids such as estrogen and testosterone. This mechanism is crucial for its effectiveness in treating various hormone-sensitive conditions.

Clinical Applications

This compound is utilized in several clinical contexts:

  • Prostate Cancer : It reduces testosterone levels, which can slow the progression of prostate cancer.
  • Endometriosis : By lowering estrogen levels, it alleviates symptoms associated with endometriosis.
  • Uterine Fibroids : It helps reduce fibroid size and associated symptoms.
  • Central Precocious Puberty : Used to delay early sexual development in children.
  • In Vitro Fertilization (IVF) : It is employed to control ovarian stimulation protocols.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond reproductive health. Notably, research has indicated potential neurotrophic effects, suggesting that leuprolide may influence brain function through GnRH receptor expression in non-reproductive tissues.

Case Study: Spinal Cord Injury Model

A significant study investigated the effects of this compound on locomotor recovery in rats following spinal cord injury. The findings were as follows:

  • Locomotor Activity Recovery : Rats treated with this compound showed a 38% improvement in locomotor activity compared to only 7% in the saline group.
  • Gait Analysis : Improvements were noted in both stance and swing phases of gait.
  • Voiding Reflex Recovery : A 60% recovery was observed in the leuprolide-treated group.

These results indicate that this compound may have applications in neuroprotection and recovery following neurological injuries .

Data Table: Clinical Efficacy of this compound

ConditionMechanism of ActionClinical Outcome
Prostate CancerSuppression of testosteroneReduced tumor progression
EndometriosisDecrease in estrogenAlleviation of pain and symptoms
Uterine FibroidsReduction in fibroid sizeDecreased heavy menstrual bleeding
Central Precocious PubertyInhibition of premature sexual maturationNormalization of growth patterns

Emerging Research Areas

  • Alzheimer's Disease : Investigations are underway to determine if this compound can modulate symptoms or progression due to its influence on neuropeptides.
  • Polycystic Ovary Syndrome (PCOS) : Research is exploring its role in managing hormonal imbalances associated with PCOS.
  • Functional Bowel Disease : Preliminary studies suggest potential benefits from GnRH analogs in gastrointestinal motility disorders.

Eigenschaften

CAS-Nummer

74381-53-6

Molekularformel

C61H88N16O14

Molekulargewicht

1269.4 g/mol

IUPAC-Name

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1

InChI-Schlüssel

RGLRXNKKBLIBQS-LSTPZILBSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomerische SMILES

CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Kanonische SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Aussehen

Solid powder

Key on ui application

As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF).

Siedepunkt

1720.5ºC at 760 mmHg

Color/Form

Fluffy solid

melting_point

150-155ºC

Key on ui other cas no.

74381-53-6
53714-56-0

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

53714-56-0 (Parent)

Sequenz

Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Quelle

Synthetic

Synonyme

A 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide acetate
Reactant of Route 2
Leuprolide acetate
Reactant of Route 3
Leuprolide acetate
Reactant of Route 4
Leuprolide acetate
Reactant of Route 5
Leuprolide acetate
Reactant of Route 6
Leuprolide acetate
Customer
Q & A

Q1: What is the molecular formula and weight of leuprolide acetate?

A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.

Q2: Is there any information available on the spectroscopic data of this compound within the provided research?

A2: The provided research articles do not delve into the spectroscopic characterization of this compound. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.

Q3: How does the manufacturing process influence the properties of this compound microspheres?

A3: Research indicates that manufacturing parameters significantly affect the characteristics of this compound microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []

Q4: How is this compound administered, and what is its typical duration of action?

A4: this compound is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]

Q5: What are the common clinical applications of this compound?

A5: this compound is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]

Q6: Are there any reports of serious adverse reactions to this compound?

A6: While generally considered safe, rare cases of anaphylaxis following this compound depot injections have been reported in humans and animals. [, ]

Q7: Are there any ongoing efforts to improve the delivery of this compound?

A7: Research is continually exploring novel drug delivery systems for this compound, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.